molecular formula C8H18N2O2 B089762 1,4-Piperazinediethanol CAS No. 122-96-3

1,4-Piperazinediethanol

Cat. No. B089762
CAS RN: 122-96-3
M. Wt: 174.24 g/mol
InChI Key: VARKIGWTYBUWNT-UHFFFAOYSA-N
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Patent
US04945161

Procedure details

N,N'-tetra-(2-hydroxyethyl)oxamide (2.64 g, 0.01 mol) and diethanolamine (2.10 g, 0.02 mol) are charged in a reaction flask equipped as described in Example 1 and the reaction mixture is heated to 210° C. for 20 hours. Acetone (15 ml) is then added and the precipitate is recovered by filtration and recrystallized from acetone. N,N'-bis-(2-hydroxyethyl)-piperazine (0.7 g) is thus obtained with a yield on N,N'-tetra(2-hydroxyethyl)oxamide of 40.2%, calculated on the starting diethanolamine.
[Compound]
Name
N,N'-tetra-(2-hydroxyethyl)oxamide
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:5][CH2:6]O)[CH2:2][CH2:3][OH:4]>CC(C)=O>[OH:4][CH2:3][CH2:2][N:1]1[CH2:6][CH2:5][N:1]([CH2:2][CH2:3][OH:4])[CH2:6][CH2:5]1

Inputs

Step One
Name
N,N'-tetra-(2-hydroxyethyl)oxamide
Quantity
2.64 g
Type
reactant
Smiles
Name
Quantity
2.1 g
Type
reactant
Smiles
N(CCO)CCO
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
210 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped
FILTRATION
Type
FILTRATION
Details
the precipitate is recovered by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from acetone

Outcomes

Product
Name
Type
product
Smiles
OCCN1CCN(CC1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: CALCULATEDPERCENTYIELD 40.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.